1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-
Description
The compound 1H-imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- is a tetra-substituted imidazole derivative characterized by a nitro group at the 2-position of the phenyl ring, a chlorine substituent at the 5-position, and two phenyl groups at the 4- and 5-positions of the imidazole core. This article compares this compound with its closest analogs, focusing on structural features, synthetic routes, physicochemical properties, and pharmacological activities.
Properties
CAS No. |
646534-32-9 |
|---|---|
Molecular Formula |
C21H14ClN3O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-11-12-18(25(26)27)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24) |
InChI Key |
IWLIMRCCEKQJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 5-chloro-2-nitrophenyl group: This step involves the nitration of a suitable precursor followed by chlorination.
Attachment of phenyl groups: This can be done through Friedel-Crafts alkylation reactions using benzene and a suitable catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The nitrophenyl group at position 2 and the electron-rich imidazole ring enable regioselective electrophilic substitutions. For example:
-
Nitration : Further nitration occurs at the para position of the phenyl rings under mixed acid conditions, yielding polynitro derivatives .
-
Halogenation : Chlorination or bromination at the imidazole C-H positions is facilitated by Lewis acids like FeCl₃ .
Key Data :
Nucleophilic Aromatic Substitution
The electron-deficient nitrophenyl group undergoes nucleophilic displacement with amines or thiols:
-
Amination : Reaction with primary amines (e.g., aniline) at 120°C replaces the nitro group, forming 2-(5-chloro-2-aminophenyl) derivatives .
-
Thiol Coupling : Substitution with benzyl thiols produces sulfides, as demonstrated in studies on analogous imidazoles .
Example Reaction :
Multi-Component Cyclization Reactions
The compound serves as a precursor in synthesizing polycyclic systems:
-
Imidazo[1,2-a]pyridines : Condensation with α,β-unsaturated ketones under microwave irradiation forms fused heterocycles .
-
Benzimidazole Hybrids : Reaction with o-phenylenediamine derivatives yields hybrid structures with enhanced bioactivity .
Synthetic Protocol :
-
Mix 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole (1 eq), o-phenylenediamine (1.2 eq), and chloroacetic acid (1.5 eq) in HCl (4N).
-
Reflux for 15 hr, neutralize with NaHCO₃, and purify via silica chromatography .
Yield : 66–77% .
Reduction Reactions
The nitro group is selectively reduced to an amine using catalytic hydrogenation:
-
Catalytic Hydrogenation : Pd/C (10%) in ethanol under H₂ atmosphere converts the nitro group to -NH₂ without affecting the chloro substituent .
Conditions and Outcome :
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Pd/C + H₂ | EtOH | 80°C | 2-(5-chloro-2-aminophenyl)-4,5-diphenyl-1H-imidazole | 85% |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .
-
Buchwald-Hartwig : Amination with secondary amines yields N-alkylated imidazoles .
Representative Data :
| Coupling Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(OAc)₂, K₂CO₃, DMF | 2-(5-(4-methylphenyl)-2-nitrophenyl)-4,5-diphenyl-1H-imidazole | 72% |
| Buchwald | Pd₂(dba)₃, Xantphos, Toluene | 2-(5-(piperidin-1-yl)-2-nitrophenyl)-4,5-diphenyl-1H-imidazole | 68% |
Acid/Base-Mediated Rearrangements
The imidazole ring undergoes tautomerism and ring expansion under acidic conditions:
-
Tautomerism : Protonation at N-1 shifts to N-3 tautomers, confirmed by NMR .
-
Ring Expansion : Treatment with HNO₃ at 100°C converts the imidazole to a pyrimidine derivative .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Analgesic/Anti-inflammatory Agents : Introducing dichlorophenyl groups improves COX-2 inhibition (e.g., compound 2g: 89% analgesia at 100 mg/kg) .
-
Antihypertensive Derivatives : Nitro-to-amine reduction products show vasorelaxant effects (EC₅₀: 1.81–4.93 μM) .
Structure-Activity Relationship (SAR) :
| Derivative | R₁ | R₂ | Bioactivity |
|---|---|---|---|
| 2g | 2,3-Cl₂C₆H₃ | 3-NO₂C₆H₄ | 89% analgesia |
| 67d | CF₃ | NO₂ | 93% vasorelaxation |
Scientific Research Applications
Medicinal Chemistry
1H-Imidazole derivatives have been extensively studied for their pharmacological properties. The specific compound under consideration has shown promise in the following areas:
- Antimicrobial Activity: Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds could inhibit bacterial growth effectively, suggesting potential use as antimicrobial agents in pharmaceuticals .
- Anticancer Properties: The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Materials Science
In materials science, 1H-Imidazole compounds are utilized for their ability to form coordination complexes with metals. This property can be exploited in:
- Synthesis of Nanomaterials: The compound can act as a ligand in the synthesis of metal nanoparticles, which are used in various applications including catalysis and drug delivery systems .
- Polymer Chemistry: Imidazole derivatives are employed as cross-linking agents in polymer networks, enhancing mechanical properties and thermal stability of the resulting materials .
Catalysis
The catalytic properties of imidazole derivatives are well-documented. The compound has been investigated for:
- Electrophilic Catalysis: Its ability to act as an electrophile makes it suitable for facilitating various organic reactions, including fluoromethylation processes which are critical in synthesizing complex organic molecules .
- Green Chemistry Applications: The use of imidazole-based catalysts can promote environmentally friendly synthesis routes by reducing the need for harsh reaction conditions or toxic reagents .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in developing effective antimicrobials .
Case Study 2: Anticancer Activity
In a recent publication, researchers tested the cytotoxic effects of several imidazole derivatives on human cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Analogs
Biological Activity
1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- (CAS Number: 29864-19-5) is a compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : C21H15ClN2O2
- Molecular Weight : 368.81 g/mol
- Density : 1.27 g/cm³
- Boiling Point : 576.9°C at 760 mmHg
- Flash Point : 302.7°C
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that certain imidazole derivatives demonstrated strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance:
- Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.015 mg/mL to 500 mg/mL against different bacterial strains .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.015 |
| Compound B | E. coli | 200 |
| Compound C | P. aeruginosa | 500 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For example, a derivative similar to our compound showed promising results in inhibiting tumor growth in mice models:
- In vitro studies indicated an IC50 value of approximately for apoptosis induction in MCF cell lines .
- In vivo studies demonstrated significant tumor suppression when administered to tumor-bearing mice.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's antioxidant capacity was evaluated through various assays:
- A comparative study indicated that the imidazole derivative exhibited better antioxidant activity than its metal complexes, highlighting its potential as a therapeutic agent against oxidative stress .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of synthesized imidazole derivatives were tested against multiple bacterial strains. The results indicated a direct correlation between structural modifications and increased antimicrobial efficacy.
- The study found that introducing nitro groups enhanced the activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Activity Research :
- An investigation into the apoptotic effects of imidazole derivatives on cancer cell lines revealed that compounds with specific substitutions led to increased apoptosis rates.
- Flow cytometry analysis confirmed that certain derivatives significantly induced cell death in MCF-7 cells, suggesting their potential as anticancer agents.
-
Antioxidant Study :
- The antioxidant activity of the compound was assessed using DPPH and ABTS assays, where it demonstrated a notable ability to scavenge free radicals, outperforming several known antioxidants.
Q & A
Q. What are the established synthetic methodologies for synthesizing 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole?
The compound is typically synthesized via multi-component condensation reactions. For example, substituted imidazoles are often prepared by reacting aromatic aldehydes, ammonium acetate, and nitro-substituted phenyl groups under reflux in acetic acid or ethanol. A related method involves cyclization of intermediates like amido-nitriles using catalysts such as nickel, which facilitates tautomerization and dehydrative cyclization under mild conditions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
Q. How do substituents (e.g., nitro, chloro, diphenyl) influence the compound’s physicochemical properties?
- The nitro group is electron-withdrawing, reducing electron density on the imidazole ring and affecting reactivity in electrophilic substitution.
- The chloro substituent enhances lipophilicity and may influence crystal packing.
- Diphenyl groups contribute to steric hindrance, potentially reducing solubility in polar solvents .
Advanced Research Questions
Q. What strategies optimize low yields in cyclization steps during synthesis?
Q. How can computational methods predict the compound’s reactivity or interactions?
Q. What analytical approaches resolve contradictions in spectral data for structurally similar imidazoles?
Q. How can the compound’s potential biological activity be systematically evaluated?
- In vitro assays : Test antimicrobial activity via broth microdilution or assess cytotoxicity against cancer cell lines.
- Structure-activity relationship (SAR) studies : Modify the nitro or chloro groups to evaluate their role in bioactivity .
Methodological Considerations
Q. What are the challenges in scaling up synthesis for research-grade quantities?
- Purification : Column chromatography is often required due to byproducts from multi-component reactions.
- Catalyst recovery : Nickel catalysts may require chelating agents for efficient removal .
Q. How does the nitro group’s position (ortho vs. para) affect the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
